![molecular formula C9H13NO B2678472 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile CAS No. 1480251-29-3](/img/structure/B2678472.png)
5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile
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Description
5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile, also known as DMOCN, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be used in the synthesis of various organic compounds, and it has been found to have potential applications in the pharmaceutical industry.
Scientific Research Applications
Photocycloaddition Reactions
5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile demonstrates significant reactivity in photocycloaddition reactions. Andresen and Margaretha (1995) explored its photocycloaddition with 2,3-dimethylbut-2-ene, yielding nearly quantitative production of hexamethyl hexahydroindeno oxazole derivatives. This study showcases its utility in synthesizing complex cyclic structures through light-induced reactions (Andresen & Margaretha, 1995).
Thermodynamic Studies
The compound's role extends into thermodynamic studies, particularly in solvent effects on tautomeric equilibria. Lu, Han, and Yan (1999) investigated the keto-enol tautomerism of a closely related molecule, dimedone, in supercritical carbon dioxide and acetonitrile, revealing insights into solvent influences on chemical equilibria (Lu, Han, & Yan, 1999).
Chemical Synthesis and Reactivity
Lohmeyer and Margaretha (2005) demonstrated its photocycloaddition to ethylidenemalononitrile, providing a pathway to 5-oxobicyclo octane dicarbonitriles. This highlights its versatility in forming bicyclic structures with potential applications in material science and organic synthesis (Lohmeyer & Margaretha, 2005).
Novel Synthesis Approaches
Innovative synthetic methodologies using 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile derivatives have been explored for the synthesis of complex organic molecules. For example, the work by Elkholy and Morsy (2006) on synthesizing pyrimidoquinoline derivatives from cyclohexanone showcases the compound's utility in facilitating the formation of heterocyclic compounds with potential pharmacological applications (Elkholy & Morsy, 2006).
Molecular Structure Analysis
Kour et al. (2014) provided detailed molecular structure analysis of a derivative, contributing to the understanding of structural features critical for its reactivity and interactions in various chemical contexts (Kour et al., 2014).
properties
IUPAC Name |
5,5-dimethyl-2-oxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIGTGRESBUDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile |
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